Fragment-Based Drug Discovery: Validated Scaffold vs. Uncharacterized Analogs
1-Acetylpiperidine-4-carbonitrile is part of a fragment library specifically designed for NMR-based screening, providing high-quality, pre-validated NMR data for use in structure-based drug design. This level of spectral characterization is often absent for close analogs like 1-methylpiperidine-4-carbonitrile or 1-benzylpiperidine-4-carbonitrile, making APC a more reliable and efficient starting point for hit-to-lead campaigns [1]. The availability of 1D 1H NMR spectra (acquired on a 600 MHz Bruker Avance spectrometer at 1 mM in DMSO, 298K, pH 6.0) allows for immediate verification of compound integrity and binding in follow-up experiments [1].
| Evidence Dimension | Pre-validated NMR Data Availability |
|---|---|
| Target Compound Data | 1D 1H NMR spectrum available (600 MHz, 1 mM in DMSO) |
| Comparator Or Baseline | 1-Methylpiperidine-4-carbonitrile (CAS 20691-92-3) and 1-Benzylpiperidine-4-carbonitrile (CAS 62718-31-4); no equivalent high-field NMR quality control data identified in public fragment libraries |
| Quantified Difference | Target compound has validated NMR QC for fragment screening; comparators lack this standardized resource |
| Conditions | BMRB entry bmse011661; Bruker Avance 600MHz spectrometer; Sample: 1mM in DMSO at 298K |
Why This Matters
Reduces experimental variability and saves time during the hit validation phase of fragment-based drug discovery projects.
- [1] BMRB. bmse011661: 1-acetylpiperidine-4-carbonitrile NMR Quality Control Of Fragment Libraries For Screening. Bruker Avance 600MHz; Sample: 1mM in DMSO at 298K. View Source
